Tilmicosin is a semi-synthetic macrolide antibiotic with a broad spectrum of activity against various bacterial pathogens, particularly those involved in respiratory diseases in cattle and swine. It is also in development for use in poultry to treat mycoplasma air sacculitis. Beyond its antimicrobial properties, tilmicosin has been found to have immunomodulatory effects, influencing host immune and inflammatory responses both in vivo and in vitro1679.
Tilmicosin's primary mechanism of action, like other macrolides, is to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thus preventing peptide chain elongation. This action is bacteriostatic or bactericidal depending on the concentration of the drug and the susceptibility of the bacteria1679.
In addition to its antimicrobial activity, tilmicosin has been shown to modulate the host's immune response. It can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin (IL)-1beta, and IL-6, while increasing the production of the anti-inflammatory cytokine IL-101. Tilmicosin also decreases the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are key players in the inflammatory process1. Furthermore, tilmicosin has been observed to induce apoptosis in bovine neutrophils, which may contribute to its anti-inflammatory effects35.
Tilmicosin is widely used in veterinary medicine for the treatment of respiratory diseases in cattle and swine. It has shown efficacy against pathogens such as Staphylococcus aureus and Pasteurella haemolytica, which are common causative agents of bovine pneumonia and mastitis234. The drug's ability to induce apoptosis in neutrophils and promote their phagocytosis by macrophages suggests a role in mitigating inflammation during bacterial infections35.
Recent studies have explored the use of nanotechnology to enhance the antibacterial activity of tilmicosin. Solid lipid nanoparticles (SLN) loaded with tilmicosin have been developed to provide a sustained-release effect, which has shown enhanced antibacterial activity both in vitro and in vivo against S. aureus, suggesting a potential application for treating mastitis in mice2.
Tilmicosin has been found to modulate the innate immune response in bovine mammary alveolar cells during S. aureus infection. It reduces the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, while preserving casein production in mammary epithelial cells, indicating its potential to protect against cellular damage and maintain physiological functions during infection4.
Studies on the intracellular accumulation, subcellular distribution, and efflux of tilmicosin in various types of phagocytes have provided insights into its pharmacokinetics. Tilmicosin is avidly accumulated by phagocytes, with a significant proportion localized in the lysosomes. The drug's uptake is influenced by factors such as cell viability, temperature, pH, and exposure to lipopolysaccharide (LPS)678.
The interaction of tilmicosin with bovine serum albumin (BSA) has been investigated, revealing noncovalent binding with a 1:1 stoichiometry. This interaction may have implications for the drug's distribution and efficacy in vivo, as well as its potential toxicity10.
CAS No.: 30784-30-6
CAS No.: 1217230-42-6
CAS No.:
CAS No.:
CAS No.: 10352-30-4